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Compound of Interest

Compound Name: (R)-1-Boc-2-isopropylpiperazine

Cat. No.: B152143 Get Quote

For researchers, scientists, and drug development professionals, the accurate characterization

of synthetic intermediates is a cornerstone of successful research. Mono-Boc-protected

piperazines are invaluable building blocks in the synthesis of a vast array of pharmaceutical

compounds. This guide provides a comparative overview of their spectroscopic data to aid in

their identification and quality control.

The tert-butoxycarbonyl (Boc) protecting group is widely employed for one of the nitrogen

atoms in the piperazine ring, allowing for selective functionalization of the other nitrogen.

Verifying the structure and purity of these intermediates through spectroscopic methods is

crucial before proceeding to subsequent synthetic steps. This guide compiles ¹H NMR, ¹³C

NMR, and mass spectrometry data for 1-Boc-piperazine and a selection of its derivatives.

Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for 1-Boc-piperazine and several of its

derivatives, offering a valuable reference for comparison.

Table 1: ¹H NMR Spectroscopic Data for Mono-Boc-Protected Piperazines
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Compound Solvent
Chemical Shift (δ) in ppm
(Integration, Multiplicity,
Assignment)

1-Boc-piperazine CDCl₃

1.46 (9H, s, C(CH₃)₃), 2.85

(4H, t, J=5.0 Hz, CH₂-NH),

3.45 (4H, t, J=5.0 Hz, CH₂-N-

Boc)

1-Boc-4-methylpiperazine CDCl₃

1.46 (9H, s, C(CH₃)₃), 2.29

(3H, s, N-CH₃), 2.38 (4H, t,

J=5.0 Hz, CH₂-N-CH₃), 3.42

(4H, t, J=5.0 Hz, CH₂-N-Boc)

1-Boc-4-(4-

nitrobenzoyl)piperazine
CDCl₃

1.49 (9H, s, C(CH₃)₃), 3.55-

3.85 (8H, m, piperazine CH₂),

7.60 (2H, d, J=8.7 Hz, Ar-H),

8.30 (2H, d, J=8.7 Hz, Ar-H)[1]

tert-Butyl 2-

(chloromethyl)piperazine-1-

carboxylate

CDCl₃

1.44 (9H, s, C(CH₃)₃), 1.61-

1.92 (2H, m, piperazine CH),

3.23-3.80 (7H, m, piperazine

CH₂ and CHN)

tert-Butyl 2-

cyclohexylpiperazine-1-

carboxylate

CDCl₃

0.86-1.80 (11H, m, cyclohexyl-

H), 1.46 (9H, s, C(CH₃)₃),

2.70-3.90 (7H, m, piperazine

CH and CH₂)

Table 2: ¹³C NMR Spectroscopic Data for Mono-Boc-Protected Piperazines
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Compound Solvent Chemical Shift (δ) in ppm

1-Boc-piperazine CDCl₃

28.4 (C(CH₃)₃), 44.5 (CH₂-N-

Boc), 45.9 (CH₂-NH), 79.5

(C(CH₃)₃), 154.7 (C=O)

1-Boc-4-methylpiperazine CDCl₃

28.4 (C(CH₃)₃), 46.2 (N-CH₃),

54.8 (CH₂-N-CH₃), 79.4

(C(CH₃)₃), 154.7 (C=O)

1-Boc-4-(4-

nitrobenzoyl)piperazine
CDCl₃

28.4 (C(CH₃)₃), 42.0, 47.0

(piperazine CH₂), 80.0

(C(CH₃)₃), 124.0 (Ar-C), 128.2

(Ar-C), 142.2 (Ar-C), 148.5 (Ar-

C), 163.1 (C=O)[1]

tert-Butyl 2-

(chloromethyl)piperazine-1-

carboxylate

CDCl₃

28.7, 29.8, 30.6, 32.1

(piperazine CH₂), 45.2, 46.4

(piperazine CH), 56.8 (CH₂Cl),

79.3 (C(CH₃)₃), 154.8 (C=O)

tert-Butyl 2-

cyclohexylpiperazine-1-

carboxylate

CDCl₃

23.3, 26.4, 26.6, 26.7, 28.7,

30.7, 32.8, 34.6, 35.5, 42.3,

46.1, 55.2 (cyclohexyl and

piperazine C), 79.0 (C(CH₃)₃),

154.7 (C=O)

Table 3: Mass Spectrometry Data for Mono-Boc-Protected Piperazines
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Compound Ionization Method
Calculated m/z
([M+H]⁺)

Found m/z

1-Boc-piperazine ESI 187.1441 187.1443

1-Boc-4-

methylpiperazine
ESI 201.1598 201.1601

1-Boc-4-(4-

nitrobenzoyl)piperazin

e

ESI 336.1554 336.1550[1]

tert-Butyl 2-

(chloromethyl)piperazi

ne-1-carboxylate

ESI-TOF 249.1262 249.1259

tert-Butyl 2-

cyclohexylpiperazine-

1-carboxylate

ESI-TOF 269.2275 269.2271

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of mono-Boc-protected

piperazines are provided below.

Synthesis of Mono-Boc-Protected Piperazines
A general and widely used method for the synthesis of monosubstituted piperazines involves

the use of a Boc protecting group. This multi-step procedure typically includes protection,

functionalization, and deprotection.

1. Protection of Piperazine: To a solution of piperazine (2.0 eq.) in a suitable solvent such as

dichloromethane (DCM) or methanol, di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) is added

portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion,

as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced

pressure, and the residue is purified by column chromatography to yield 1-Boc-piperazine.

2. N-Alkylation of 1-Boc-piperazine: 1-Boc-piperazine (1.0 eq.) is dissolved in a solvent like

acetonitrile or dimethylformamide (DMF). A base such as potassium carbonate (K₂CO₃, 2.0
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eq.) and the desired alkyl halide (1.1 eq.) are added. The mixture is stirred at room temperature

or heated, depending on the reactivity of the alkyl halide, until the reaction is complete. The

reaction is then quenched with water and extracted with an organic solvent. The combined

organic layers are dried and concentrated, and the product is purified by chromatography.

3. N-Arylation of 1-Boc-piperazine (Buchwald-Hartwig Amination): In a reaction vessel, 1-Boc-

piperazine (1.2 eq.), an aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a

phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.1 eq.) are

combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The mixture is

heated under an inert atmosphere until the starting material is consumed. After cooling, the

mixture is filtered, concentrated, and the product is purified by column chromatography.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the purified

compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred

to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard or the residual solvent peak.

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are prepared

by dissolving a small amount of the compound in a suitable solvent like methanol or

acetonitrile, often with the addition of a small amount of formic acid to promote ionization. The

data is collected in positive ion mode to observe the [M+H]⁺ adduct.

Mandatory Visualization
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Caption: Experimental workflow for synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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